molecular formula C11H13NO3S3 B2537214 N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide CAS No. 1448076-46-7

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide

Cat. No. B2537214
CAS RN: 1448076-46-7
M. Wt: 303.41
InChI Key: GEOIUAKBIXJKTN-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structures of some pertinent biological compounds based on thiophene have been shown .


Chemical Reactions Analysis

Thiophene-based molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary widely depending on their specific structures. For instance, the compound 1-(thiophen-2-yl)-2-aminopropane, also known as Thiopropamine, has similar stimulant effects to amphetamine but with around one third the potency .

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Future Directions

Thiophene-based compounds continue to be a fascinating field of research. Some of these compounds have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity . They also have a broad range of different applications in polymers, dyes, and liquid crystals . Therefore, they are significant lead compounds that can be used for further structural optimization .

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S3/c13-9(10-3-1-7-16-10)5-6-12-18(14,15)11-4-2-8-17-11/h1-4,7-9,12-13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOIUAKBIXJKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide

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